molecular formula C25H24N2O B3462139 N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]benzamide

N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No. B3462139
M. Wt: 368.5 g/mol
InChI Key: PLMWFFFFXRANGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]benzamide, commonly known as BMS-986, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound was first synthesized by Bristol-Myers Squibb in 2016 and has since been extensively studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of BMS-986 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that play a role in cancer cell growth and proliferation. Specifically, BMS-986 is thought to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival.
Biochemical and Physiological Effects:
Studies have shown that BMS-986 has a number of biochemical and physiological effects. In addition to its anti-tumor activity, BMS-986 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body).

Advantages and Limitations for Lab Experiments

One of the main advantages of BMS-986 for lab experiments is its potency and selectivity. Studies have shown that BMS-986 exhibits potent anti-tumor activity at relatively low concentrations, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of BMS-986 is its relatively short half-life, which can make it difficult to use in certain experimental settings.

Future Directions

There are a number of future directions for research on BMS-986. One area of interest is in the development of new cancer therapies that target PARP inhibition. Another potential direction is in the development of new drug delivery systems that can improve the pharmacokinetics and bioavailability of BMS-986. Additionally, further studies are needed to fully understand the mechanism of action of BMS-986 and its potential applications in other areas of scientific research.

Scientific Research Applications

BMS-986 has been studied extensively for its potential therapeutic applications in various fields of scientific research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that BMS-986 exhibits potent anti-tumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

N-[2-(1-benzyl-2-methylindol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O/c1-19-22(16-17-26-25(28)21-12-6-3-7-13-21)23-14-8-9-15-24(23)27(19)18-20-10-4-2-5-11-20/h2-15H,16-18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMWFFFFXRANGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)CCNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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